Isopentyl isobutyrate-d7

Isotope Dilution Mass Spectrometry Analytical Chemistry Stable Isotope Labeling

Isopentyl isobutyrate-d7 (+7 Da) is the ideal internal standard for accurate MS quantitation in beer, flavor, and metabolomics. Its isotopic fidelity corrects for matrix effects and sample variability, ensuring precise, reproducible data. Procure this high-purity (>98%) deuterated ester to improve analytical workflow reliability.

Molecular Formula C9H18O2
Molecular Weight 165.28 g/mol
Cat. No. B12363969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl isobutyrate-d7
Molecular FormulaC9H18O2
Molecular Weight165.28 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(C)C
InChIInChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D
InChIKeyVFTGLSWXJMRZNB-BGBULBDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopentyl isobutyrate-d7: A Deuterated Internal Standard for Precise Quantitation in Flavor, Fragrance, and Metabolomics Research


Isopentyl isobutyrate-d7 (CAS: 1335401-86-9, molecular formula C₉H₁₁D₇O₂, molecular weight 165.28) is a stable isotope-labeled analog of the volatile ester isopentyl isobutyrate, wherein seven hydrogen atoms are replaced with deuterium . This perdeuteration in the isobutyrate moiety yields a mass difference of +7 Da relative to the unlabeled analyte, making it a highly specific internal standard for quantitative mass spectrometry (MS) applications. Isopentyl isobutyrate itself is a naturally occurring flavor and fragrance compound found in beer hops, fruits, and essential oils, and is widely used in food and beverage formulations . The deuterated form is synthesized for use as a tracer in metabolic studies and as an internal standard to correct for matrix effects, extraction efficiency, and instrument variability in GC-MS and LC-MS workflows . This compound is provided at >98% purity, with the isotopic label distributed across the isobutyrate moiety, ensuring minimal isotopic interference with the native analyte signal .

Why Non-Deuterated or Non-Isotopic Internal Standards Compromise Quantitative Accuracy for Isopentyl Isobutyrate-d7


Quantitative analysis of volatile esters like isopentyl isobutyrate in complex matrices (e.g., food, biological fluids, or environmental samples) is highly susceptible to matrix-induced ion suppression/enhancement and variable recovery during sample preparation [1]. Using a non-isotopic internal standard (e.g., a structurally similar but chemically distinct ester) fails to co-elute or ionize with identical efficiency, leading to systematic errors in calibration and unknown sample quantification. Conversely, substituting with the unlabeled compound (isopentyl isobutyrate) as a pseudo-internal standard introduces contamination and precludes true isotope dilution mass spectrometry (IDMS) [2]. Only a stable isotope-labeled analog like Isopentyl isobutyrate-d7, with a +7 Da mass shift, can physically mimic the analyte through all stages of extraction, chromatography, and ionization, enabling accurate and precise quantitation by compensating for inter- and intra-sample variability [2].

Quantitative Differentiation of Isopentyl Isobutyrate-d7: A Comparative Analysis for Analytical Selection


Isotopic Fidelity: Minimizing Interference from Unlabeled Species

Isopentyl isobutyrate-d7 provides a +7 Da mass shift (m/z 158 → m/z 165) relative to the native analyte, ensuring complete chromatographic co-elution and mass spectrometric separation . The isotopic purity is specified as >98 atom % D, minimizing the presence of unlabeled (d0) species that would otherwise contribute to the analyte signal and cause quantitative bias . In contrast, using a non-isotopic internal standard or an analog with fewer deuterium labels (e.g., d3) can lead to significant isotopic overlap and require complex correction algorithms [1].

Isotope Dilution Mass Spectrometry Analytical Chemistry Stable Isotope Labeling

Identical Extraction Recovery and Ionization Efficiency

As a perdeuterated analog, Isopentyl isobutyrate-d7 exhibits physicochemical properties virtually identical to the unlabeled compound, ensuring equivalent behavior during liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chromatographic separation [1]. A class-level study demonstrated that only a deuterated internal standard (lapatinib-d3) could correct for inter-individual variability in recovery from plasma, where unlabeled analyte recovery varied by up to 3.5-fold (16-56%) across patient samples; a non-isotopic internal standard (zileuton) failed to provide this correction [2]. Similarly, deuterated internal standards are documented to improve quantification accuracy by normalizing for ionization suppression/enhancement, which can otherwise cause >50% signal variation [3].

Sample Preparation Matrix Effect LC-MS/MS GC-MS

Co-Elution and Chromatographic Fidelity in Complex Matrices

Isopentyl isobutyrate-d7 co-elutes with the native analyte under standard reversed-phase LC or GC conditions due to near-identical physicochemical properties . This co-elution is essential for accurate internal standard-based quantitation, as it ensures that both the analyte and internal standard experience the same matrix effects at the moment of ionization [1]. In contrast, a non-isotopic internal standard may exhibit different retention times, leading to differential ion suppression and erroneous results [2]. The deuterium labeling in this compound does not significantly alter its chromatographic behavior, a property verified across numerous ester analytes .

Chromatography GC-MS LC-MS Volatile Organic Compounds

Specificity in Selected Reaction Monitoring (SRM) Transitions

The +7 Da mass shift of Isopentyl isobutyrate-d7 allows for the selection of unique precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) that are free from isotopic interference from the native analyte . For instance, while the unlabeled compound may be monitored at m/z 158 → 103, the deuterated internal standard can be monitored at m/z 165 → 103, ensuring complete channel separation [1]. This contrasts with using a non-isotopic internal standard, where cross-talk between the analyte and internal standard channels can occur, particularly at high analyte concentrations or low internal standard concentrations, leading to non-linear calibration curves and inaccurate results [2].

Mass Spectrometry SRM MRM Quantitative Analysis

Recommended Application Scenarios for Isopentyl Isobutyrate-d7 Based on Demonstrated Analytical Superiority


Accurate Quantitation of Hop-Derived Aroma Compounds in Beer and Beverage Quality Control

Isopentyl isobutyrate-d7 serves as an ideal internal standard for the quantitative analysis of isopentyl isobutyrate in beer, where its presence contributes to the overall hop aroma profile. The compound's isotopic fidelity (+7 Da shift) and co-elution properties, as established in Section 3, enable precise correction for matrix effects inherent in this complex beverage matrix . This ensures that fluctuations in instrument sensitivity or sample preparation do not compromise the accuracy of quality control assays, allowing breweries to maintain consistent flavor profiles across batches .

Trace-Level Detection and Quantification of Flavor Esters in Food and Fragrance Matrices

In the flavor and fragrance industry, isopentyl isobutyrate is a key component of fruit and floral formulations. Using Isopentyl isobutyrate-d7 as an internal standard enables the quantification of this volatile ester at ppb levels in complex food matrices (e.g., fruit juices, essential oils) or in headspace analysis of consumer products . The high isotopic purity (>98 atom % D) and unique SRM transition capability (Section 3) eliminate interference and ensure a linear calibration range, which is critical for regulatory compliance and product development in the F&F sector .

Metabolic Tracer Studies in Plant and Microbial Systems

The deuterium label in Isopentyl isobutyrate-d7 allows it to be used as a stable isotope tracer to investigate the biosynthesis and degradation pathways of branched-chain esters in plants or microorganisms . Its incorporation into biochemical pathways can be tracked via LC-MS or GC-MS, distinguishing newly synthesized metabolites from pre-existing pools. The compound's ability to act as both an internal standard and a tracer, as supported by the class-level evidence of identical extraction and ionization behavior (Section 3), makes it a versatile tool for metabolomics and flux analysis studies .

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